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Compound of Interest

Compound Name: 2-Iodopyridine-3-carboxylic acid

Cat. No.: B1601361 Get Quote

An In-depth Technical Guide to 2-Iodopyridine-3-carboxylic Acid: Synthesis,

Characterization, and Application

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Iodopyridine-3-carboxylic acid
(also known as 2-Iodonicotinic acid), a valuable heterocyclic building block for researchers in

synthetic chemistry and drug discovery. We will delve into its fundamental properties, outline

robust methodologies for its synthesis and characterization, and explore its potential

applications as a versatile intermediate.

Core Molecular Attributes
2-Iodopyridine-3-carboxylic acid is a disubstituted pyridine ring, featuring both a carboxylic

acid and an iodine atom. This unique combination of functional groups makes it a particularly

useful synthon. The carboxylic acid moiety provides a handle for amide bond formation,

esterification, or other derivatizations, while the iodo-substituent is an excellent participant in a

wide array of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

Physicochemical & Structural Data
The fundamental properties of 2-Iodopyridine-3-carboxylic acid are summarized in the table

below. While an experimentally determined melting point is not widely published, an estimate

can be made based on its isomers, such as 2-chloropyridine-3-carboxylic acid (177 °C) and 6-
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iodopyridine-3-carboxylic acid (189-190 °C)[1][2]. The presence of the heavier iodine atom and

strong intermolecular hydrogen bonding suggests a relatively high melting point.

Property Value Source(s)

Molecular Formula C₆H₄INO₂ --INVALID-LINK--

Molecular Weight 249.01 g/mol --INVALID-LINK--

CAS Number 6042-35-9 --INVALID-LINK--

IUPAC Name
2-iodopyridine-3-carboxylic

acid
--INVALID-LINK--

Appearance
White to off-white solid

(predicted)
General knowledge

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, Methanol (predicted by

analogy)[1]

Inferred

Melting Point ~180-195 °C (estimated) Inferred

Synthesis and Purification
The most logical and established route to synthesize 2-Iodopyridine-3-carboxylic acid is via

a Sandmeyer reaction, starting from the readily available 2-aminonicotinic acid.[3][4] This

classic transformation provides a reliable method for the introduction of an iodine atom onto an

aromatic ring by converting a primary amine into a diazonium salt, which is subsequently

displaced by iodide.

Proposed Synthetic Workflow: Sandmeyer Reaction
The diagram below illustrates the key steps in the proposed synthesis. The causality is clear:

the amine must first be converted to the diazonium salt intermediate before the iodide can

displace the diazo group.
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Step 1: Diazotization

Step 2: Iodide Displacement

Step 3: Workup & Purification

2-Aminonicotinic Acid
in aq. H₂SO₄

Add NaNO₂ (aq)
(0-5 °C)

In situ formation of
2-Diazoniumpyridine-3-carboxylic acid salt

Add KI (aq)
solution

Transfer

Warm to RT, then heat
(e.g., 60-70 °C)

N₂ gas evolution

Precipitation of crude product

Cool and Filter

Isolate

Wash with cold water,
then Na₂S₂O₃ (aq)

Recrystallize
(e.g., from Ethanol/Water)

2-Iodopyridine-3-carboxylic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Iodopyridine-3-carboxylic acid.
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Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Sandmeyer reaction

methodologies.[3][4][5] Researchers should perform small-scale trials to optimize conditions.

Diazotization:

Suspend 2-aminonicotinic acid (1.0 eq) in a solution of dilute sulfuric acid (e.g., 2 M) in a

flask equipped with a magnetic stirrer and thermometer.

Cool the suspension to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise,

ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium

salt is indicated by a change in the solution's appearance.

Stir the mixture at this temperature for an additional 30 minutes after the addition is

complete.

Iodide Displacement:

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water.

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution

with vigorous stirring.

Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to

room temperature and stir for 1-2 hours.

Gently heat the mixture (e.g., to 60 °C) until gas evolution ceases, indicating the

completion of the reaction.

Workup and Purification:

Cool the reaction mixture in an ice bath to precipitate the crude product.

Collect the solid by vacuum filtration and wash the filter cake with cold water.
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To remove any residual iodine, wash the solid with a dilute solution of sodium thiosulfate

(Na₂S₂O₃) until the filtrate is colorless. Wash again with cold water.

Dry the crude product. For further purification, recrystallization from a suitable solvent

system such as ethanol/water is recommended.

Spectroscopic Characterization
Structural confirmation is achieved through a combination of NMR and IR spectroscopy. While

specific experimental spectra are not readily available in the literature, we can reliably predict

the key features based on the known spectra of nicotinic acid and the well-understood effects

of an iodo-substituent.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding

to the three protons on the pyridine ring. The protons are designated H-4, H-5, and H-6.

H-6: Expected to be the most deshielded proton due to its position ortho to the ring nitrogen.

It should appear as a doublet of doublets (dd) with a medium-range coupling to H-5 and a

smaller long-range coupling to H-4.

H-4: Also ortho to the electron-withdrawing carboxylic acid group, this proton will be

significantly deshielded. It should appear as a doublet of doublets (dd) with a large ortho

coupling to H-5 and a smaller meta coupling to H-6.

H-5: This proton, positioned between H-4 and H-6, will appear as a triplet or, more

accurately, a doublet of doublets (dd) with two larger ortho/meta couplings.
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

COOH 12.0 - 13.0 broad singlet -

H-6 8.6 - 8.8 dd
J(H6-H5) ≈ 4-5 Hz,

J(H6-H4) ≈ 1.5-2 Hz

H-4 8.2 - 8.4 dd
J(H4-H5) ≈ 7-8 Hz,

J(H4-H6) ≈ 1.5-2 Hz

H-5 7.4 - 7.6 dd
J(H5-H4) ≈ 7-8 Hz,

J(H5-H6) ≈ 4-5 Hz

Prediction based on data for nicotinic acid and standard substituent effects.[6][7]

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms.

C=O (Carboxyl): The carbonyl carbon will be the most deshielded, appearing in the typical

range for carboxylic acids.

C-I (Ips-carbon): The carbon directly attached to the iodine atom (C-2) will be significantly

shifted upfield due to the heavy atom effect, a characteristic feature.

Ring Carbons: The remaining four aromatic carbons will appear in the typical range for

pyridine rings, with their specific shifts influenced by the positions of the nitrogen, iodo, and

carboxyl groups.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O 165 - 170
Typical carboxylic acid

carbonyl

C-6 ~152 Ortho to nitrogen

C-4 ~140
Para to nitrogen, ortho to

carboxyl

C-3 ~135 Attached to carboxyl group

C-5 ~125 Standard aromatic region

C-2 115 - 125
Attached to iodine (heavy atom

effect)

Prediction based on data for nicotinic acid and standard substituent effects.[8][9]

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹

region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹,

typical for the carbonyl stretch of an aromatic carboxylic acid.

C-O Stretch / O-H Bend: A medium intensity band is expected around 1300 cm⁻¹, associated

with C-O stretching coupled with O-H in-plane bending.

Aromatic C=C/C=N Stretches: Multiple sharp bands of variable intensity will be present in the

1400-1600 cm⁻¹ region.

Reactivity and Applications in Drug Discovery
2-Iodopyridine-3-carboxylic acid is a bifunctional building block primarily utilized in medicinal

chemistry.[10][11] Its value lies in the orthogonal reactivity of its two functional groups, allowing
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for sequential and controlled derivatization.

Carboxylic Acid Reactivity

Iodide Reactivity (Cross-Coupling)

2-Iodopyridine-
3-carboxylic acid

Amide Bond Formation
(e.g., with R-NH₂,
coupling agents)

Esterification
(e.g., with R-OH, acid catalyst)

Suzuki Coupling
(with R-B(OH)₂,

Pd catalyst)

Sonogashira Coupling
(with R-C≡CH,
Pd/Cu catalyst)

Buchwald-Hartwig
Amination

(with R₂NH,
Pd catalyst)

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Iodopyridine-3-carboxylic acid.

As a Synthetic Intermediate: The iodo group is an excellent leaving group for palladium-

catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of

substituents at the 2-position, including alkyl, aryl, and alkynyl groups, which is a cornerstone

of modern drug synthesis.[12]
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In Medicinal Chemistry: Pyridine carboxylic acid scaffolds are prevalent in a vast number of

marketed drugs.[10] This specific isomer allows synthetic chemists to explore the chemical

space around the pyridine core, tuning properties like solubility, lipophilicity, and target

binding by modifying both the 2- and 3-positions.

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Iodopyridine-3-carboxylic acid is not universally

available. The following guidance is based on data for structurally related compounds such as

2-iodopyridine, 3-iodopyridine, and other pyridine carboxylic acids.[3][13][14][15][16]

Hazard Statements (Anticipated):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab

coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly

after handling.

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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